REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9](B(O)O)=[CH:8][CH:7]=1)=[O:4].Cl[C:18]1[N:23]=[CH:22][CH:21]=[CH:20][N:19]=1.COCCOC>C([O-])([O-])=O.[Na+].[Na+].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:19]1[CH:20]=[CH:21][CH:22]=[N:23][C:18]=1[C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:16])([CH3:15])[CH3:1])=[CH:7][CH:8]=1 |f:3.4.5,^1:38,57|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=CC=C(C=C1)B(O)O)(C)C
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=N1
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed under N2 for 5 h
|
Duration
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5 h
|
Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from MeOH/water (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C1=CC=C(C=C1)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |